Antitrypanosomal Potency: 2-Pyridyl Isomer Outperforms 4-Pyridyl Isomer
The compound containing a 2-pyridyl A-ring (compound 18 in Bhambra et al., 2017) demonstrated an IC50 of 0.40 µM against T. b. rhodesiense STIB900, which is 1.6-fold more potent than the 4-pyridyl isomer (compound 17, IC50 = 0.65 µM) in the same study [1]. This direct comparison highlights the critical role of the pyridine nitrogen position in determining antiparasitic activity.
| Evidence Dimension | In vitro antitrypanosomal activity (IC50 against T. b. rhodesiense STIB900) |
|---|---|
| Target Compound Data | IC50 = 0.40 µM (for the 2-pyridyl isomer, compound 18) |
| Comparator Or Baseline | 4-pyridyl isomer (compound 17): IC50 = 0.65 µM |
| Quantified Difference | The 2-pyridyl isomer is 1.625-fold more potent (0.25 µM lower IC50). |
| Conditions | Alamar blue growth inhibition assay; T. b. rhodesiense STIB900 strain; values are the mean of two independent experiments in triplicate. |
Why This Matters
For researchers developing treatments for Human African Trypanosomiasis (HAT), a 1.6-fold potency advantage is a significant SAR insight that can guide lead optimization away from less active isomers, saving time and resources in drug discovery campaigns.
- [1] Bhambra, A. S., Ruparelia, K. C., Tan, H. L., Tasdemir, D., Burrell-Saward, H., Yardley, V., Beresford, K. J. M., & Arroo, R. R. J. (2017). Synthesis and antitrypanosomal activities of novel pyridylchalcones. European Journal of Medicinal Chemistry, 128, 213–218. View Source
